Argireline
Overview
Description
Acetyl Hexapeptide-3 (acetate), also known as Argireline, is a synthetic peptide composed of six amino acids. It is widely recognized for its application in cosmetic products, particularly for its anti-wrinkle properties. This compound is a fragment of the SNAP-25 protein, which is involved in the release of neurotransmitters. By inhibiting the formation of the SNARE complex, Acetyl Hexapeptide-3 (acetate) can reduce muscle contractions, thereby minimizing the appearance of wrinkles .
Mechanism of Action
Target of Action
Argireline, also known as Acetyl Hexapeptide-3, primarily targets the proteins that control muscle movement . Its chemical structure is based on a fragment of the protein Synaptosomal-Associated Protein 25 (SNAP-25), which is involved in the release of neurotransmitters in the body . The primary role of these targets is to facilitate muscle contraction, which this compound inhibits .
Mode of Action
This compound works by mimicking the effects of a neurotransmitter called acetylcholine, which is involved in muscle contraction . It interferes with the chemical signals that cause muscles to contract . By inhibiting these signals, this compound helps to relax facial muscles, thereby reducing the formation and appearance of wrinkles and fine lines .
Biochemical Pathways
The biochemical process begins at the neuromuscular junction, where nerves and muscles communicate through neurotransmitters . Normally, neurotransmitters are released from nerve endings to stimulate muscle contractions . This compound interrupts this process by preventing the release of these neurotransmitters . Specifically, this compound inhibits the SNARE complex, a group of proteins essential for the release of neurotransmitters . By blocking this complex, this compound reduces the frequency and intensity of muscle contractions .
Pharmacokinetics
It’s known that this compound is a synthetic peptide that is commonly used in skincare and cosmetic products . It’s applied topically and is known to penetrate the skin to reach the underlying muscle tissue .
Result of Action
The result of this compound’s action is a temporary relaxation of the facial muscles, leading to smoother and firmer-looking skin . It reduces the appearance of fine lines and wrinkles, particularly in the forehead and around the eyes . By inhibiting muscle contractions, this compound helps to smoothen out the skin and create a more youthful complexion .
Biochemical Analysis
Biochemical Properties
Argireline plays a significant role in biochemical reactions. It interacts with the SNARE complex (SNAP Receptor, soluble N–ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . This interaction destabilizes the formation of the SNARE complex, reducing facial lines and wrinkles .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering in catecholamine release . This interference prevents muscle contraction, thereby reducing the appearance of wrinkles .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting vesicle docking . It prevents the formation of the ternary SNARE complex, which is required for muscle contraction . This inhibition interferes with catecholamine release, reducing the degree of facial wrinkles .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific details on the product’s stability, degradation, and long-term effects on cellular function are not mentioned in the available literature, it is known that this compound has significant anti-wrinkle activity .
Metabolic Pathways
This compound is known to interfere with the formation of the SNARE complex, which plays a crucial role in cellular metabolism .
Transport and Distribution
Given its role in preventing the formation of the SNARE complex, it can be inferred that this compound may interact with various cellular components .
Subcellular Localization
Given its role in inhibiting the formation of the SNARE complex, it can be inferred that this compound may be localized to areas where this complex forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Hexapeptide-3 (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Acetyl Hexapeptide-3 (acetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Acetyl Hexapeptide-3 (acetate) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
Acetyl Hexapeptide-3 (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neurotransmitter release and muscle contraction inhibition.
Medicine: Explored for potential therapeutic applications in conditions involving muscle hyperactivity, such as blepharospasm.
Industry: Widely used in cosmetic formulations for its anti-aging properties
Comparison with Similar Compounds
Similar Compounds
Acetyl Hexapeptide-8: Often confused with Acetyl Hexapeptide-3, it has similar anti-wrinkle properties.
Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for stimulating collagen production.
Dipeptide Diaminobutyroyl Benzylamide Diacetate: Mimics the effects of snake venom to inhibit muscle contractions.
Uniqueness
Acetyl Hexapeptide-3 (acetate) is unique due to its specific inhibition of the SNARE complex, making it a non-toxic alternative to botulinum toxin for cosmetic applications. Its ability to reduce muscle contractions without significant side effects sets it apart from other peptides .
Properties
CAS No. |
616204-22-9 |
---|---|
Molecular Formula |
C35H62N14O11S |
Molecular Weight |
887.0 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |
InChI |
InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
AJLNZWYOJAWBCR-OOPVGHQCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetyl Hexapeptide-3; Acetyl Hexapeptide-8; Acetyl-glu-glu-met-gln-arg-arg-amide; Argireline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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